molecular formula C16H20N4O2S B12259168 N-cyclopropyl-4-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide

N-cyclopropyl-4-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide

Cat. No.: B12259168
M. Wt: 332.4 g/mol
InChI Key: BIYHLQDRRQAHQN-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide: is a complex organic compound that features a unique combination of cyclopropyl, thieno[2,3-d]pyrimidinyl, and morpholine-2-carboxamide groups

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

N-cyclopropyl-4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C16H20N4O2S/c1-9-10(2)23-16-13(9)14(17-8-18-16)20-5-6-22-12(7-20)15(21)19-11-3-4-11/h8,11-12H,3-7H2,1-2H3,(H,19,21)

InChI Key

BIYHLQDRRQAHQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCOC(C3)C(=O)NC4CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide typically involves multi-step organic synthesis. One common approach involves the condensation of a thieno[2,3-d]pyrimidine derivative with a morpholine-2-carboxamide derivative under controlled conditions. The reaction may require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and thieno[2,3-d]pyrimidinyl groups.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the morpholine ring and the thieno[2,3-d]pyrimidinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding due to its unique structure.

Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-cyclopropyl-N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amine
  • 4-(5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4-yl)morpholine

Uniqueness: N-cyclopropyl-4-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}morpholine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

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